2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period (e.g., 19-24 hours) to ensure complete reaction . The product is then purified through recrystallization to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity in animal models, showing promising results in reducing seizure activity.
Biological Research: The compound has been used as a probe to study the role of specific molecular targets in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The exact mechanism of action of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as ion channels and receptors, in the central nervous system. These interactions can modulate neuronal activity and reduce the occurrence of seizures .
Comparison with Similar Compounds
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-Nitrophenyl)isoindoline-1,3-dione: Similar in structure but with a different substitution pattern on the phenyl ring.
2-(4-Fluorophenyl)isoindoline-1,3-dione: Contains a fluorine atom instead of a nitro group, leading to different chemical and biological properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H10N2O5 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c19-14(10-4-3-5-11(8-10)18(22)23)9-17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2 |
InChI Key |
YBSQWUGAQJALJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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